Cas no 1170875-05-4 (4-ethoxy-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide)

4-Ethoxy-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide is a synthetic pyrazole derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a fluorophenyl group and ethoxy substitution, contributing to its unique physicochemical properties and binding affinity. The compound's carboxamide linkage and methoxypropyl side chain enhance solubility and bioavailability, making it a promising candidate for further biological evaluation. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. This compound may serve as an intermediate or lead molecule in the development of novel therapeutic agents, particularly in targeting specific enzymatic or receptor pathways. High-purity synthesis ensures reproducibility for research applications.
4-ethoxy-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide structure
1170875-05-4 structure
商品名:4-ethoxy-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide
CAS番号:1170875-05-4
MF:C16H20FN3O3
メガワット:321.346707344055
CID:5954491
PubChem ID:42109712

4-ethoxy-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide 化学的及び物理的性質

名前と識別子

    • 4-ethoxy-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide
    • 4-ethoxy-1-(4-fluorophenyl)-N-(3-methoxypropyl)pyrazole-3-carboxamide
    • F5069-0168
    • 1170875-05-4
    • AKOS024494627
    • インチ: 1S/C16H20FN3O3/c1-3-23-14-11-20(13-7-5-12(17)6-8-13)19-15(14)16(21)18-9-4-10-22-2/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,21)
    • InChIKey: YFMFOORBINQGQC-UHFFFAOYSA-N
    • ほほえんだ: N1(C2=CC=C(F)C=C2)C=C(OCC)C(C(NCCCOC)=O)=N1

計算された属性

  • せいみつぶんしりょう: 321.14886967g/mol
  • どういたいしつりょう: 321.14886967g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 23
  • 回転可能化学結合数: 8
  • 複雑さ: 365
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 65.4Ų

4-ethoxy-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5069-0168-4mg
4-ethoxy-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide
1170875-05-4
4mg
$66.0 2023-09-10
Life Chemicals
F5069-0168-25mg
4-ethoxy-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide
1170875-05-4
25mg
$109.0 2023-09-10
Life Chemicals
F5069-0168-2μmol
4-ethoxy-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide
1170875-05-4
2μmol
$57.0 2023-09-10
Life Chemicals
F5069-0168-15mg
4-ethoxy-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide
1170875-05-4
15mg
$89.0 2023-09-10
Life Chemicals
F5069-0168-2mg
4-ethoxy-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide
1170875-05-4
2mg
$59.0 2023-09-10
Life Chemicals
F5069-0168-40mg
4-ethoxy-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide
1170875-05-4
40mg
$140.0 2023-09-10
Life Chemicals
F5069-0168-20μmol
4-ethoxy-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide
1170875-05-4
20μmol
$79.0 2023-09-10
Life Chemicals
F5069-0168-10mg
4-ethoxy-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide
1170875-05-4
10mg
$79.0 2023-09-10
Life Chemicals
F5069-0168-20mg
4-ethoxy-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide
1170875-05-4
20mg
$99.0 2023-09-10
Life Chemicals
F5069-0168-10μmol
4-ethoxy-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide
1170875-05-4
10μmol
$69.0 2023-09-10

4-ethoxy-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide 関連文献

4-ethoxy-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamideに関する追加情報

Professional Introduction to Compound with CAS No. 1170875-05-4 and Product Name: 4-ethoxy-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide

The compound with the CAS number 1170875-05-4 and the product name 4-ethoxy-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the pyrazole class of heterocyclic compounds, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. Pyrazole derivatives are known for their structural versatility and functional group compatibility, making them valuable scaffolds for drug discovery and development.

Recent research in medicinal chemistry has highlighted the importance of fluorinated aromatic rings in enhancing the pharmacokinetic properties of small molecule drugs. The presence of a 4-fluorophenyl group in the molecular structure of this compound is particularly noteworthy, as fluorine atoms can influence metabolic stability, lipophilicity, and binding affinity to biological targets. The 4-fluorophenyl moiety is often incorporated into drug candidates to improve their pharmacological profiles, and its incorporation in this compound suggests a deliberate design aimed at optimizing its biological activity.

The N-(3-methoxypropyl) substituent in the compound’s structure adds another layer of complexity and functionality. Alkyl chains, such as the 3-methoxypropyl group, can modulate the solubility and permeability of a drug molecule, which are critical factors in determining its bioavailability. The methoxy group further enhances the electronic properties of the alkyl chain, potentially influencing its interactions with biological targets. This combination of structural features makes 4-ethoxy-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide a promising candidate for further investigation in drug discovery.

The pyrazole-3-carboxamide core of the compound is another key feature that warrants detailed examination. Carboxamide groups are frequently found in biologically active molecules due to their ability to form hydrogen bonds and participate in hydrophilic interactions. The pyrazole ring itself is a well-known pharmacophore that exhibits a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects. The carboxamide functionality at the 3-position of the pyrazole ring introduces additional polar interactions, which can enhance binding affinity to biological targets.

Current research trends in pharmaceutical chemistry emphasize the development of multifunctional compounds that can address multiple therapeutic targets simultaneously. The structural features of 4-ethoxy-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide make it a candidate for such an approach. The combination of the 4-fluorophenyl, N-(3-methoxypropyl), and pyrazole-3-carboxamide moieties suggests that this compound may exhibit dual or even multiple mechanisms of action. This concept is particularly relevant in the treatment of complex diseases where targeting multiple pathways is necessary for effective therapy.

In vitro studies have begun to explore the potential biological activities of this compound. Preliminary data indicate that it may possess inhibitory properties against various enzymes and receptors involved in disease pathways. For instance, the pyrazole core has been shown to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation and pain management. The presence of the 4-fluorophenyl group may further enhance these interactions by improving binding affinity.

The ethoxy substituent at the 4-position of the pyrazole ring also contributes to the compound’s overall pharmacological profile. Ethoxy groups are commonly used in drug design due to their ability to modulate electronic properties and influence metabolic stability. In this context, the ethoxy group may enhance the bioavailability and reduce unwanted side effects by protecting reactive sites from metabolic degradation.

Advanced computational methods have been employed to predict the binding modes and interactions of this compound with potential biological targets. Molecular docking studies have suggested that it may interact with proteins involved in signal transduction pathways relevant to cancer and neurodegenerative diseases. These computational findings provide a rational basis for further experimental validation and optimization.

One particularly exciting aspect of this compound is its potential application in oncology research. Pyrazole derivatives have shown promise as anticancer agents due to their ability to inhibit key enzymes involved in tumor growth and progression. The specific combination of substituents in 4-ethoxy-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide may confer unique advantages over existing chemotherapeutic agents by targeting novel pathways or enhancing selectivity for cancer cells.

Additionally, this compound may find utility in other therapeutic areas, such as inflammation management and central nervous system disorders. The structural features that make it attractive for oncology applications could also be beneficial in modulating inflammatory responses or neurotransmitter activity. Further exploration of these possibilities will require extensive preclinical studies to elucidate its full therapeutic potential.

The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful regioselective functionalization of the pyrazole core, introduction of fluorinated aromatic rings, and attachment of alkyl chains with methoxy groups. Each step must be meticulously controlled to ensure high yield and purity, which are essential for subsequent biological evaluation.

In conclusion, 4-ethoxy-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide (CAS No. 1170875-05-4) is a structurally complex yet promising candidate for pharmaceutical development. Its unique combination of functional groups makes it a versatile scaffold for addressing multiple therapeutic targets. Ongoing research aims to fully elucidate its biological activities and optimize its pharmacological properties for clinical applications.

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